molecular formula C28H33NO7 B11400284 ethyl 3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate

ethyl 3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate

Cat. No.: B11400284
M. Wt: 495.6 g/mol
InChI Key: JDGAZADCONJGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE: is a complex organic compound with a unique structure that includes chromeno, oxazin, and propanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the chromeno and oxazin rings, followed by the introduction of the ethyl and propanoate groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazin or chromeno rings.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings or the oxazin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reagents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • ETHYL 3-(3,4-DIMETHOXYPHENYL)PROPIONATE
  • 3-(2,3-DIMETHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER
  • 3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER

Comparison: ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows for a broader range of chemical reactions and potential applications compared to simpler compounds like ETHYL 3-(3,4-DIMETHOXYPHENYL)PROPIONATE. The presence of the chromeno and oxazin rings also provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate

InChI

InChI=1S/C28H33NO7/c1-6-34-25(30)10-8-21-17(2)22-14-20-15-29(16-35-26(20)18(3)27(22)36-28(21)31)12-11-19-7-9-23(32-4)24(13-19)33-5/h7,9,13-14H,6,8,10-12,15-16H2,1-5H3

InChI Key

JDGAZADCONJGAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC(=C(C=C4)OC)OC)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.